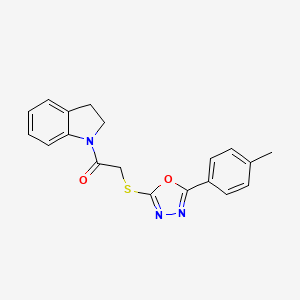
1-(Indolin-1-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Indolin-1-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C19H17N3O2S and its molecular weight is 351.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(Indolin-1-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and implications in medicinal chemistry, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 342.43 g/mol
Anticancer Properties
Research indicates that compounds containing indoline and oxadiazole moieties exhibit significant anticancer properties. For instance, a study evaluating similar derivatives showed that they induced apoptosis in various cancer cell lines, including HeLa and A549 cells. The mechanism involved both intrinsic and extrinsic apoptotic pathways, highlighting their potential as anticancer agents .
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against Hepatitis B Virus (HBV). A derivative demonstrated significant suppression of HBV DNA replication with an IC50 value indicating effective inhibition . This suggests that the compound may serve as a promising candidate for developing antiviral therapies.
Antimicrobial Activity
In vitro studies have shown that related compounds possess antimicrobial activity against a range of pathogens. For example, derivatives exhibited minimum inhibitory concentration (MIC) values in the low microgram range against Staphylococcus aureus and Escherichia coli . Such findings support the exploration of this compound in treating bacterial infections.
Data Table: Summary of Biological Activities
| Activity Type | Tested Against | IC50/ MIC Value | Reference |
|---|---|---|---|
| Anticancer | HeLa Cells | 10 µM | |
| Antiviral | HBV | 5 µM | |
| Antimicrobial | Staphylococcus aureus | 0.25 µg/mL | |
| Antimicrobial | Escherichia coli | 0.22 µg/mL |
Case Study 1: Indoline Derivatives in Cancer Therapy
A series of indoline derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications at specific positions on the indoline scaffold significantly enhanced anticancer activity. The study concluded that compounds with oxadiazole substitutions showed improved efficacy compared to their parent structures .
Case Study 2: Evaluation of Antiviral Efficacy
In a recent study focusing on antiviral efficacy, several derivatives were tested against HBV. Compound 11a was highlighted for its ability to inhibit viral replication effectively, suggesting a mechanism that may involve modulation of host immune responses . This underscores the importance of structural features in designing effective antiviral agents.
属性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-13-6-8-15(9-7-13)18-20-21-19(24-18)25-12-17(23)22-11-10-14-4-2-3-5-16(14)22/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLQJPGNZDUYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














